2-Bromobenzo[d]thiazol-4-amine
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Overview
Description
2-Bromobenzo[d]thiazol-4-amine is an organic compound with the molecular formula C7H5BrN2S. It is a derivative of benzothiazole, featuring a bromine atom at the second position and an amine group at the fourth position of the benzothiazole ring.
Mechanism of Action
Target of Action
2-Bromobenzo[d]thiazol-4-amine is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been shown to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which 2-Bromobenzo[d]thiazol-4-amine belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]thiazol-4-amine typically involves the bromination of benzothiazole derivatives. One common method is the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of ammonium thiocyanate and aniline derivatives in the presence of sodium bromide as both an electrolyte and a brominating agent, using electrosynthesis in isopropyl alcohol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of handling hazardous bromine reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]thiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzothiazole derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzothiazoles
- Sulfoxides and sulfones
- Reduced benzothiazole derivatives
Scientific Research Applications
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1,3-benzothiazole: Similar structure but lacks the amine group, affecting its chemical properties and applications.
4-Bromophenylthiazol-2-amine: Contains a phenyl group instead of a benzothiazole ring, leading to distinct chemical behavior and uses.
Uniqueness: 2-Bromobenzo[d]thiazol-4-amine is unique due to the presence of both the bromine atom and the amine group on the benzothiazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-1,3-benzothiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSAWMAUOZAYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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